molecular formula C21H20ClN3O4S B11111008 N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide

N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide

Cat. No.: B11111008
M. Wt: 445.9 g/mol
InChI Key: SQDKCQGQLSVCHW-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-isopropoxybenzamide is a complex organic compound with a unique structure that includes a thieno[3,4-c]pyrazole core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-isopropoxybenzamide typically involves multiple steps. Starting from 4-chlorobenzoic acid, the process includes esterification, hydrazination, salt formation, and cyclization to form the thieno[3,4-c]pyrazole core

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-Chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-isopropoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or thiols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or thiols .

Scientific Research Applications

N-[2-(4-Chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-isopropoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-Chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-isopropoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects . Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4-Chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-isopropoxybenzamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its thieno[3,4-c]pyrazole core distinguishes it from other similar compounds and contributes to its unique properties .

Properties

Molecular Formula

C21H20ClN3O4S

Molecular Weight

445.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-propan-2-yloxybenzamide

InChI

InChI=1S/C21H20ClN3O4S/c1-13(2)29-17-9-3-14(4-10-17)21(26)23-20-18-11-30(27,28)12-19(18)24-25(20)16-7-5-15(22)6-8-16/h3-10,13H,11-12H2,1-2H3,(H,23,26)

InChI Key

SQDKCQGQLSVCHW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)Cl

Origin of Product

United States

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